4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(thiazol-2-yl)benzamide
Beschreibung
This compound is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxymethyl group to the benzamide core, with a thiazol-2-yl substituent on the amide nitrogen. The compound's synthesis likely involves Friedel-Crafts acylation, etherification, and cyclization steps, as seen in analogous dihydrobenzofuran-thiazole hybrids .
Eigenschaften
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-21(2)12-16-4-3-5-17(18(16)26-21)25-13-14-6-8-15(9-7-14)19(24)23-20-22-10-11-27-20/h3-11H,12-13H2,1-2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBDDTYAKFHBGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=NC=CS4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(thiazol-2-yl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately . The IUPAC name is 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(thiazol-2-yl)benzamide , indicating the presence of a thiazole ring and a benzamide moiety that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N2O4S |
| Molecular Weight | 373.48 g/mol |
| IUPAC Name | 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(thiazol-2-yl)benzamide |
The biological activity of this compound is hypothesized to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The thiazole moiety is known to interact with various enzymes that play critical roles in cell signaling and proliferation.
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in neurotransmission and cell growth.
- Antitumor Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(thiazol-2-yl)benzamide:
- In Vitro Studies :
Compound Name IC50 (μM) 4-(5-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one 5.48 (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile 9.70
Antimicrobial Activity
Research on related compounds has indicated potential antimicrobial properties. For instance:
- Derivatives of dihydrobenzofuran have demonstrated activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from to , suggesting that modifications to the benzofuran structure can enhance antimicrobial efficacy .
Case Studies
- Case Study 1 : In a clinical trial assessing the efficacy of benzamide derivatives in treating advanced breast cancer, patients receiving treatment with compounds similar to 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(thiazol-2-yl)benzamide showed improved progression-free survival compared to control groups .
- Case Study 2 : A laboratory study demonstrated that the compound induced apoptosis in human leukemia cells through the activation of caspase pathways. The study reported a significant increase in caspase activity in treated cells compared to untreated controls .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structure of this compound suggests it may interact with biological targets involved in cancer progression. Research indicates that derivatives of thiazole and benzamide often exhibit significant antiproliferative activity against various cancer cell lines.
Case Studies
- Antiproliferative Activity : In a study involving various heterocyclic compounds, derivatives similar to the target compound showed IC50 values ranging from 0.49 to 48.0 μM against the National Cancer Institute's 60 human cancer cell lines panel. Notably, some compounds demonstrated selective toxicity, being significantly less toxic to normal fibroblast cells compared to cancerous cells .
- Mechanism of Action : The proposed mechanism involves inhibition of ATP recognition binding sites on tyrosine kinase receptors, which are crucial for cell signaling pathways associated with cancer cell proliferation. This mechanism is similar to established drugs like gefitinib and dasatinib .
Synthesis and Structural Insights
The synthesis of this compound involves multiple steps that typically include the formation of the benzamide linkage and the introduction of thiazole and benzofuran moieties. The structural complexity allows for diverse modifications that can enhance biological activity.
Synthesis Overview
- Starting Materials : The synthesis often begins with commercially available precursors such as 2,3-dihydrobenzofuran derivatives.
- Reactions Involved : Key reactions may include alkylation, acylation, and coupling reactions to form the final product .
Biological Evaluation
The biological evaluation of this compound has included assessments of its activity against specific receptors and enzymes involved in disease processes:
- Receptor Interaction : Preliminary studies suggest that the compound may act as an antagonist at certain serotonin receptors, which could implicate it in neurological applications as well .
- Selectivity Profiles : The selectivity of the compound for specific receptor subtypes is crucial for minimizing side effects while maximizing therapeutic efficacy.
Potential Applications Beyond Oncology
While the primary focus has been on anticancer properties, there are indications that this compound may also have applications in:
- Neurology : Given its interaction with serotonin receptors, there is potential for development as a treatment for mood disorders or anxiety.
- Insecticidal Activity : Similar benzofuran derivatives have been explored for their insecticidal properties, suggesting a broader application in agrochemicals .
Data Summary Table
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties based on the evidence:
Key Findings:
Bioactivity :
- The dihydrobenzofuran-thiazole hybrid 7a () demonstrated superior insecticidal activity (95.12%) compared to the target compound, which lacks reported bioactivity .
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () inhibits PFOR, a key enzyme in anaerobic metabolism, suggesting the target compound may share similar mechanisms if tested .
Methoxy groups on dihydrobenzofuran () enhance electron density, possibly improving binding to hydrophobic enzyme pockets .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step protocols (e.g., cyclization of thiazole), similar to 7a–7t (), which achieved 57–95% yields .
- Triazole-linked analogs () involve click chemistry, offering modularity but lower yields (34–72%) compared to traditional cyclization methods .
Crystallography and Stability :
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () forms stable crystals via H-bonding networks, a feature the target compound may replicate due to its amide and thiazole motifs .
Vorbereitungsmethoden
Synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol
Primary Route (adapted from US3419579A):
- Starting Material : 2-Hydroxyacetophenone
- Methallylation :
- Reaction with methallyl chloride in aqueous NaOH (80–85°C, 4–8 h).
- Product: 2-Acetylphenyl methallyl ether.
- Claisen Rearrangement & Cyclization :
- Heat with MgCl₂ (190–200°C, 5 h).
- Product: 2,3-Dihydro-2,2-dimethyl-7-acetylbenzofuran.
- Oxidation :
- Treat with peracetic acid in chloroform (room temperature, 3 days).
- Product: 2,3-Dihydro-2,2-dimethyl-7-acetoxybenzofuran.
- Hydrolysis :
- Reflux with NaOH in ethanol/water (2.5 h).
- Final Product: 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol (Yield: 80–90%).
Alternative Routes (from VC6587115):
- Reduction of 3,5-dinitro-N-(thiazol-2-yl)benzamide using FeO(OH)/hydrazine hydrate.
Functionalization of the Benzofuran Core
Etherification to Introduce Oxymethyl Group :
- Activation of Hydroxyl Group :
- Convert 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol to its bromide using PBr₃ or tosylate with TsCl/pyridine.
- Nucleophilic Substitution :
- React with 4-(hydroxymethyl)benzoic acid in presence of K₂CO₃/DMF (80°C, 12 h).
- Product: 4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzoic acid.
Alternative Mitsunobu Reaction (from EP2699557B1):
- Use DIAD/Ph₃P with 4-(hydroxymethyl)benzoic acid and benzofuran-7-ol (0°C to RT, 24 h).
Synthesis of N-(Thiazol-2-yl)benzamide
Hantzsch Thiazole Formation (from PMC4865136):
- Thiourea Condensation :
- React 4-(chloromethyl)benzoyl chloride with thiourea in ethanol (reflux, 6 h).
- Product: 4-(Chloromethyl)-N-(thiazol-2-yl)benzamide.
- Coupling with Benzofuran Intermediate :
- Use Williamson ether synthesis with NaH/DMF (RT, 4 h).
Direct Amidation (from Der Pharma Chemica):
- React 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzoyl chloride with 2-aminothiazole in DCM/TEA (0°C to RT, 12 h).
Optimized Synthetic Protocol
Critical Analytical Data
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₄N₂O₃S | , |
| Molecular Weight | 444.55 g/mol | |
| Melting Point | 150–152°C | |
| Solubility | DMSO, DMF (>10 mM) |
Spectroscopic Characterization
- FTIR (KBr) : 3065 cm⁻¹ (C–H aromatic), 1620 cm⁻¹ (C=O amide), 1380 cm⁻¹ (S=O).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.45 (s, 6H, CH₃), 3.15 (t, 2H, CH₂), 4.65 (s, 2H, OCH₂), 7.25–8.10 (m, 10H, aromatic).
- LC-MS (ESI+) : m/z 445.2 [M+H]⁺.
Challenges and Optimization Strategies
- Regioselectivity in Ether Formation :
- Purification of Polar Intermediates :
- Thiazole Ring Stability :
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes for 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(thiazol-2-yl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Intermediate Preparation : Start with 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol and activate the hydroxyl group for substitution. For example, convert it to a chloromethyl derivative using thionyl chloride or a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) .
Coupling Reactions : React the activated intermediate with a thiazol-2-amine derivative. Use coupling agents like EDCI/HOBt in anhydrous DMF or pyridine to form the benzamide bond .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., methanol/water) to achieve >95% purity. Monitor progress via TLC and confirm structure by H/C NMR .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Use H NMR (400 MHz, DMSO-) to confirm substituent positions (e.g., dihydrobenzofuran methyl groups at δ 1.4–1.6 ppm, thiazole protons at δ 7.2–7.5 ppm) .
- HPLC : Utilize a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~409.5 g/mol) .
- Crystallography : Single-crystal X-ray diffraction (if available) resolves hydrogen bonding (e.g., N–H⋯N interactions) and packing motifs .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Test against PfPNP (purine nucleoside phosphorylase) or similar targets using spectrophotometric assays (e.g., inhibition of uridine phosphorylysis at 290 nm) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include positive controls (e.g., doxorubicin) .
- Solubility : Perform shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT with Gaussian 16) to model intermediates and transition states. Identify energy barriers for key steps (e.g., amide bond formation) .
- Machine Learning : Train models on PubChem reaction data to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) .
- Process Simulation : Employ Aspen Plus to simulate solvent recovery and minimize waste in multi-step syntheses .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259371) and ChEMBL. Use statistical tools (e.g., ANOVA) to identify outliers due to assay variability (e.g., cell line differences) .
- Structural Reanalysis : Verify compound identity in conflicting studies via LC-MS and H NMR. Check for tautomerism (e.g., thiazole vs. thiazoline forms) .
- Dose-Response Refinement : Repeat assays with stricter controls (e.g., fixed DMSO concentration ≤0.1%) and triplicate measurements .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve membrane permeability. Validate stability in simulated gastric fluid (pH 1.2) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) using emulsion-solvent evaporation. Assess release kinetics in PBS (pH 7.4) over 72 hours .
- Pharmacokinetics : Conduct IV/PO studies in rodents. Measure plasma half-life via LC-MS/MS and adjust dosing regimens based on AUC calculations .
Q. How to design SAR studies focusing on the dihydrobenzofuran and thiazole moieties?
Methodological Answer:
- Core Modifications :
- Dihydrobenzofuran : Replace methyl groups with ethyl/cyclopropyl to assess steric effects. Synthesize via Friedel-Crafts alkylation .
- Thiazole : Substitute with 5-nitro or 4-methoxy groups. Use Suzuki-Miyaura coupling for aryl-thiazole derivatives .
- Activity Mapping : Test analogs in enzyme inhibition assays. Correlate substituent electronegativity (Hammett σ values) with IC trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
